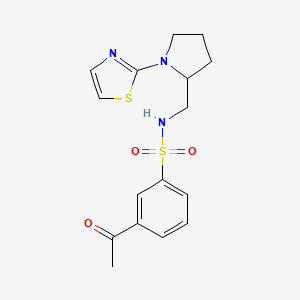

3-acetyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-acetyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-12(20)13-4-2-6-15(10-13)24(21,22)18-11-14-5-3-8-19(14)16-17-7-9-23-16/h2,4,6-7,9-10,14,18H,3,5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUASQURTLBTKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCCN2C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the cyclization of appropriate amine precursors.

Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the appropriate amine with benzenesulfonyl chloride under basic conditions.

Final Coupling: The final step involves coupling the thiazole and pyrrolidine intermediates with the benzenesulfonamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that thiazole derivatives, including those containing the pyrrolidine moiety, exhibit significant anticonvulsant properties. For instance, compounds similar to 3-acetyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide have shown efficacy in various seizure models. One study reported that thiazole-integrated pyrrolidinones displayed promising anticonvulsant activity with effective doses significantly lower than standard medications like ethosuximide .

Antimicrobial Activity

The thiazole ring is known for its antimicrobial properties. Compounds derived from thiazole have been synthesized and tested against various bacterial strains, showing good antibacterial and antifungal activities. For example, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) indicating potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Thiazole derivatives have been explored for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. Studies have shown that hybrid analogs containing thiazole moieties can effectively inhibit these enzymes, suggesting potential applications in managing diabetes .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following general steps outline a common synthetic pathway:

- Formation of Thiazole Ring : Synthesis begins with the formation of the thiazole ring through cyclization reactions involving appropriate precursors.

- Pyrrolidine Integration : The thiazole is then reacted with pyrrolidine derivatives to introduce the pyrrolidin-2-yl group.

- Acetylation and Sulfonamide Formation : Finally, acetylation and sulfonamide formation are achieved through the reaction with benzenesulfonyl chloride under basic conditions.

These methods have been optimized for yield and purity, allowing for the effective production of the compound for further testing and application .

Anticonvulsant Efficacy Study

A comprehensive study evaluated a series of thiazole-containing compounds for their anticonvulsant activity using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results indicated that compounds with specific structural features, such as electron-withdrawing groups on the phenyl ring, exhibited enhanced protective effects against seizures .

Antimicrobial Testing

In another case study, a range of thiazole derivatives was synthesized and screened for antimicrobial activity against various pathogens. The findings revealed that certain derivatives had MIC values comparable to established antibiotics, highlighting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-acetyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole and sulfonamide groups are known to interact with biological targets, potentially inhibiting enzyme activity or blocking receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include aryl urea-thiazole derivatives () and thiadiazole-based sulfonamides (). Below is a detailed comparison:

Key Observations

Structural Divergence: The target compound employs a sulfonamide linkage instead of the urea group seen in analogs like 11a–11o (). Unlike the piperazine-thiazole hybrids in , the target uses a pyrrolidine ring fused to thiazole. Pyrrolidine’s five-membered ring imposes conformational constraints that could reduce off-target interactions .

Synthetic Efficiency: Urea derivatives (e.g., 11i) achieve high yields (85–88%) due to modular synthesis via isocyanate intermediates.

Biological Implications :

- The thiadiazole -sulfonamide in lacks the acetyl group and pyrrolidine-thiazole system of the target. Thiadiazoles are more electron-deficient than thiazoles, which could alter metabolic stability or membrane permeability .

Research Findings and Functional Insights

- Enzyme Inhibition: Urea-thiazole analogs (e.g., 11a–11o) were designed as kinase inhibitors, with 11m (MW 602.2) showing potency against VEGFR-2 (IC₅₀ = 12 nM).

- Solubility : The pyrrolidine-thiazole system in the target likely improves aqueous solubility compared to piperazine-based analogs, as pyrrolidine’s smaller ring reduces lipophilicity .

Biological Activity

3-acetyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a benzenesulfonamide moiety linked to a thiazole ring through a pyrrolidine unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development.

Chemical Structure and Properties

The structural formula of this compound can be described as follows:

- Acetyl Group : Enhances lipophilicity and may influence biological activity.

- Thiazole Ring : Known for various pharmacological properties, including antimicrobial and anticonvulsant activities.

- Pyrrolidine Unit : Contributes to the overall stability and reactivity of the compound.

Biological Activities

This compound exhibits significant biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzenesulfonamide moieties often display antimicrobial properties. For instance, related compounds have shown varying degrees of antibacterial and antifungal activities. In a comparative study, the minimum inhibitory concentration (MIC) values for similar thiazole derivatives ranged from 5 to 11 µM against bacterial strains, indicating promising antimicrobial potential .

Anticonvulsant Activity

The anticonvulsant properties of thiazole-bearing compounds have been extensively studied. For example, a derivative with a similar structural framework demonstrated significant protection in seizure models, suggesting that the incorporation of the thiazole-pyrrolidine linkage may enhance anticonvulsant efficacy . The structure–activity relationship (SAR) analysis revealed that modifications in the substituents on the thiazole ring can significantly influence activity levels.

Cytotoxicity and Anticancer Potential

Recent studies have evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. For example, certain thiazole-linked compounds exhibited IC50 values lower than standard chemotherapy agents like doxorubicin, indicating their potential as anticancer agents . The presence of electron-withdrawing groups has been correlated with increased cytotoxicity against specific cancer cells.

Structure–Activity Relationship (SAR)

The SAR analysis of this compound suggests that:

- Substituents on the Thiazole Ring : Influence both antimicrobial and anticancer activities.

- Pyrrolidine Linkage : May enhance bioactivity compared to simpler analogs.

This relationship underscores the importance of molecular modifications in enhancing therapeutic efficacy.

Data Summary

A comparative analysis of related compounds is presented in Table 1 below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamide | Thiazole ring, sulfonamide group | Antimicrobial |

| 4-(4-(thiazol-2-yl)phenoxy)acetic acid | Thiazole, carboxylic acid | Anti-inflammatory |

| 1-(thiazol-2-yl)-pyrrolidinone | Pyrrolidine ring, thiazole | Anticonvulsant |

| This compound | Acetyl group, pyrrolidine-thiazole linkage | Multifunctional pharmacological activity |

Case Studies

Several studies highlight the biological activity of similar thiazole derivatives:

- Anticonvulsant Study : A compound with a pyrrolidine-thiazole structure demonstrated significant anticonvulsant effects in animal models with a protection index of 9.2 .

- Antimicrobial Evaluation : A library of benzenesulfonamide derivatives was synthesized and screened for antimicrobial activity, revealing that certain compounds had MIC values comparable to established antibiotics .

Q & A

Basic: What are the critical steps in synthesizing 3-acetyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzenesulfonamide, and how are intermediates characterized?

Synthesis typically involves:

- Step 1 : Formation of the pyrrolidine-thiazole core via nucleophilic substitution or cyclization reactions (e.g., coupling 2-aminothiazole with pyrrolidine derivatives under reflux conditions).

- Step 2 : Sulfonamide linkage formation between the benzenesulfonyl chloride and the pyrrolidine-methylamine intermediate.

- Step 3 : Acetylation at the 3-position of the benzene ring using acetyl chloride or anhydride.

Methodology : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediates using 1H/13C NMR (e.g., characteristic shifts for sulfonamide protons at δ 3.1–3.5 ppm and thiazole protons at δ 7.2–8.0 ppm) .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for acetyl groups (~δ 2.1 ppm for CH3), sulfonamide protons, and thiazole/pyrrolidine protons .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for pharmacological studies) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of acetyl or sulfonamide groups) .

Basic: How is the compound initially screened for pharmacological activity?

- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) to assess antiproliferative/antimicrobial activity.

- Mechanistic screening : Use molecular docking to predict interactions with targets like tubulin (thiazole moiety) or carbonic anhydrase (sulfonamide group) .

Advanced: How can reaction conditions be optimized to resolve low yields in sulfonamide coupling?

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30–60 minutes, improving yield by 15–20% .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate.

- Real-time monitoring : Use inline FTIR to track sulfonamide bond formation (peaks at 1160–1350 cm⁻¹ for S=O stretching) .

Advanced: What strategies address contradictions in reported reaction conditions (e.g., temperature or pH sensitivity)?

- Systematic variation : Design a Design of Experiments (DoE) matrix to test temperature (40–80°C) and pH (6–8) effects on coupling efficiency.

- Byproduct analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide) under suboptimal conditions .

Advanced: How is the biological target identified when activity data conflict across studies?

- Surface plasmon resonance (SPR) : Measure binding kinetics to candidate targets (e.g., kinase enzymes) with immobilized compound .

- Proteomics : Use affinity chromatography coupled with mass spectrometry to isolate interacting proteins from cell lysates .

Advanced: What methods validate structure-activity relationships (SAR) for thiazole and sulfonamide moieties?

- Functional group substitution : Synthesize analogs (e.g., replace thiazole with oxazole) and compare IC50 values in bioassays .

- Docking studies : Map electrostatic interactions between the sulfonamide group and catalytic residues in enzyme targets .

Advanced: How is compound purity rigorously assessed for in vivo studies?

- HPLC-DAD/MS hyphenation : Detect trace impurities (<0.1%) and confirm absence of genotoxic intermediates (e.g., nitroso compounds) .

- Elemental analysis : Verify C, H, N, S content (±0.3% theoretical values) to confirm stoichiometry .

Advanced: How do stability studies address discrepancies in compound shelf-life under varying storage conditions?

- Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; monitor degradation via LC-MS .

- pH stability profiling : Test solubility and stability in buffers (pH 1–10) to simulate physiological conditions .

Advanced: How are contradictions resolved between solubility predictions and experimental bioavailability?

- Multi-parametric analysis : Correlate logP values (predicted vs. experimental) with bioavailability using Abraham solvation parameters .

- Cocrystallization : Improve solubility via cocrystal formation with pharmaceutically acceptable coformers (e.g., succinic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.